Product packaging for OsvaRen(Cat. No.:CAS No. 1173882-48-8)

OsvaRen

Cat. No.: B12738914
CAS No.: 1173882-48-8
M. Wt: 242.48 g/mol
InChI Key: JXDFHWDMILPNON-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

OsvaRen is a fixed-dose combination drug containing Calcium Acetate and Magnesium Carbonate, specifically indicated for the control of hyperphosphatemia in adults with chronic renal insufficiency who are undergoing dialysis . Its primary research and therapeutic value lies in its role as a phosphate binder. The mechanism of action involves the calcium and magnesium components binding to dietary phosphate within the gastrointestinal tract, forming insoluble calcium phosphate and magnesium phosphate complexes that are not absorbed and are excreted in the feces . This action helps to lower serum phosphate levels, which is critical because hyperphosphatemia in renal failure patients is a key factor in the development of secondary hyperparathyroidism, renal osteodystrophy, and potentially fatal vascular calcification . Clinical studies in a real-world setting have demonstrated that treatment with this compound leads to a marked improvement in serum phosphorus levels, helping a significant majority of patients achieve target ranges as outlined by K/DOQI and KDIGO clinical guidelines . The typical dosage in adults ranges from 3 to 10 tablets per day, taken with meals, with a maximum daily dose of 12 tablets . The most common side effects are gastrointestinal disorders, such as soft stools, nausea, and constipation, as well as asymptomatic hypercalcemia and hypermagnesemia . It is contraindicated in patients with hypophosphatemia, hypercalcemia, hypermagnesemia, or certain cardiac conditions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6CaMgO7 B12738914 OsvaRen CAS No. 1173882-48-8

Properties

CAS No.

1173882-48-8

Molecular Formula

C5H6CaMgO7

Molecular Weight

242.48 g/mol

IUPAC Name

calcium;magnesium;diacetate;carbonate

InChI

InChI=1S/2C2H4O2.CH2O3.Ca.Mg/c2*1-2(3)4;2-1(3)4;;/h2*1H3,(H,3,4);(H2,2,3,4);;/q;;;2*+2/p-4

InChI Key

JXDFHWDMILPNON-UHFFFAOYSA-J

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2]

Origin of Product

United States

Fundamental Coordination Chemistry and Speciation of Ferric Citrate

Structural Elucidation of Ferric Citrate (B86180) Complexes

The structural elucidation of ferric citrate complexes has revealed a diverse range of species, varying in their nuclearity and structural arrangements. researchgate.netresearchgate.netnih.gov The complexity arises from the multidentate nature of the citrate ligand and the tendency of iron(III) to undergo hydrolysis and form polynuclear structures.

Mononuclear and Polynuclear Species

Aqueous solutions of ferric citrate contain a mixture of mononuclear and polynuclear iron species in equilibrium. researchgate.netnih.gov Mononuclear complexes involve a single iron(III) center coordinated to one or more citrate ligands. Polynuclear complexes, in contrast, feature multiple iron ions bridged by citrate ligands, as well as potentially hydroxide (B78521) or oxide ions. researchgate.netnih.govregulations.gov

Studies indicate that mononuclear species, particularly the monoiron dicitrate complex ([Fe(Cit)₂]⁵⁻), are favored when citrate is in significant excess relative to iron. researchgate.netnih.govcapes.gov.brscienceforecastoa.com Conversely, at lower iron-to-citrate molar ratios, closer to equimolarity, the formation of polynuclear complexes is promoted. researchgate.netnih.govresearchgate.net These polynuclear species often adopt trinuclear structures. researchgate.netnih.govresearchgate.net

Evidence from techniques such as mass spectrometry and Mössbauer spectroscopy supports the coexistence of both mononuclear and polynuclear species under specific conditions. researchgate.netnih.govcapes.gov.br For example, at a 1:1 iron:citrate molar ratio, polynuclear species, likely trinuclear, tend to prevail. researchgate.netnih.govresearchgate.net When citrate is in excess, mass spectrometry has confirmed the presence of several monoiron species with differing coordination environments. researchgate.netnih.govresearchgate.net

Influence of Iron-to-Citrate Molar Ratios on Complex Formation

The relative amounts of iron and citrate in solution play a crucial role in determining the specific ferric citrate complexes that form. researchgate.netnih.govscienceforecastoa.com A substantial excess of citric acid drives the formation of mononuclear species, such as the monoiron dicitrate complex ([Fe(Cit)₂]⁵⁻). researchgate.netscienceforecastoa.com This species has been reported to be predominant within an iron:citrate molar ratio range of 1:100 to 1:10. researchgate.net

As the proportion of iron relative to citrate increases, the formation of small oligomeric or polynuclear complexes becomes more significant. researchgate.net At an iron-to-citrate molar ratio of 1:1, polynuclear species become prevalent. researchgate.netnih.govresearchgate.net This phenomenon is attributed to the increased demand for coordination sites around the Fe³⁺ ions when citrate is less abundant, leading to the formation of bridging ligands that connect multiple iron centers. nih.gov The relative molar fraction of mononuclear versus polynuclear complexes is directly influenced by the Fe:cit molar ratio. scilit.com

pH-Dependent Speciation and Stability

Solution pH is a critical determinant of ferric citrate speciation and stability. researchgate.netnih.govcapes.gov.br The protonation state of the citrate ligand, which changes with pH, directly affects its ability to coordinate with iron(III). Citric acid can act as a tetrabasic acid (H₄Cit), and its complex formation with Fe³⁺ is dependent on the deprotonation of its carboxyl and hydroxyl groups. researchgate.netcapes.gov.br

Generally, lower pH values favor the formation of oligomeric or polynuclear species. researchgate.net Increasing the pH promotes the formation and dominance of mononuclear iron complexes. researchgate.net At physiological pH (approximately 7.4), the predominant species are reported to be the monoiron dicitrate complex and polynuclear species of low nuclearity, particularly trinuclear complexes. researchgate.net

Studies employing techniques such as voltammetry and UV-vis spectrophotometry have identified distinct spectrally active species that exist across different pH ranges. researchgate.netnih.gov Examples include FeLH, FeL₂(H₂)³⁻, FeL₂(H)⁴⁻, and FeL₂⁵⁻, whose relative concentrations are pH-dependent. researchgate.netnih.gov Stability constants for these species can be determined by analyzing their behavior as pH is varied. researchgate.netnih.gov The proportion of mononuclear complexes is higher at neutral pH compared to slightly acidic conditions, which is linked to the increased coordination ability of citrate due to deprotonation at higher pH. nih.gov

Ligand Coordination Modes within Ferric Citrate Complexes

Citrate is known for its versatility as a ligand, capable of binding to iron(III) through multiple coordination modes. researchgate.netregulations.gov Its molecular structure allows for diverse binding arrangements, most commonly acting as a tridentate ligand. researchgate.net In this common mode, Fe³⁺ coordination typically involves two carboxylate groups and the central hydroxyl group. researchgate.net This tridentate binding can leave a free carboxylate group available to coordinate to another iron ion, thereby facilitating the formation of polymeric structures. researchgate.net

Analysis of structurally characterized solid-state iron(III) citrate complexes has revealed at least five different coordination modes for the citrate ligand. researchgate.netnih.govregulations.gov These modes highlight citrate's ability to coordinate to one, two, three, or four iron ions. regulations.gov Observed coordination modes include tridentate binding involving carboxylate and alkoxide groups, as well as bridging modes where the alkoxide oxygen or carboxylate groups link multiple iron centers. regulations.gov

Specific coordination modes identified in different complexes include:

  • Tridentate coordination to a single iron center via one terminal carboxylate, the central carboxylate, and the alkoxide group, forming seven-, six-, and five-membered chelate rings, as seen in the mononuclear [Fe(cit)₂]⁵⁻ complex. regulations.gov
  • A mode where the alkoxide group bridges two iron ions, creating a new six-membered ring, observed in dinuclear and octanuclear complexes. regulations.gov
  • A mode in a dinuclear complex where one terminal carboxylate remains protonated and is not bound to the metal. regulations.gov
  • A mode where a terminal carboxylate bridges two other iron ions in a bis-monodentate fashion, resulting in the citrate ligand binding to four iron atoms in octanuclear and nonanuclear complexes. regulations.gov
  • A mode, found in the nonanuclear complex, where the citrate ligand caps (B75204) three iron ions through a µ₃-alkoxo bridge, with each of the three carboxylato groups coordinated to one of the iron ions. regulations.gov
  • X-ray crystallography data indicates that the alcohol function of citrate participates in Fe(III) coordination and becomes deprotonated upon complex formation. capes.gov.brrsc.org

    Advanced Spectroscopic and Analytical Characterization Methodologies for Ferric Citrate Species

    Given the complex speciation of ferric citrate in aqueous solutions, advanced spectroscopic and analytical techniques are indispensable for the identification and characterization of the various species present. researchgate.netnih.govcapes.gov.brresearchgate.netnih.gov These methods provide crucial information regarding the structure, nuclearity, and stability of the complexes under different conditions.

    Techniques commonly employed in the study of ferric citrate speciation include UV-vis spectrophotometry, voltammetry, Mössbauer spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry. researchgate.netnih.govcapes.gov.brresearchgate.netnih.goveuropa.eunih.gov

    UV-vis spectrophotometry is utilized to identify spectrally active species and determine their stability constants by monitoring changes in absorbance as a function of pH and ligand concentration. researchgate.netresearchgate.netnih.gov Voltammetry offers insights into the redox behavior of the iron centers within the complexes and assists in determining stability constants. researchgate.netnih.gov Mössbauer spectroscopy and EPR spectroscopy are valuable tools for investigating the electronic and magnetic properties of the iron ions, providing information about their coordination environment and the nuclearity of the complexes. nih.govcapes.gov.brrsc.orgnih.gov

    High-Resolution Mass Spectrometry for Complex Identification

    High-resolution mass spectrometry (HRMS), particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a powerful technique for the identification and characterization of ferric citrate complexes in solution. researchgate.netresearchgate.netnih.govcapes.gov.breuropa.euoup.comrsc.orgnsf.govrsc.org ESI-MS enables the detection of intact charged species present in solution, yielding information about their molecular weight and elemental composition. oup.com

    Studies employing ESI-MS have confirmed the presence of various ferric citrate species, including both mononuclear and polynuclear complexes, in aqueous solutions. researchgate.netresearchgate.netnih.govcapes.gov.brresearchgate.net The high mass accuracy provided by HRMS is critical for precisely determining the elemental composition and charge state of detected ions, thereby aiding in the identification of specific complex stoichiometries. oup.com

    Integrated mass spectrometry approaches, such as coupling HPLC with ESI-TOFMS and ICP-MS, have been developed to separate and identify iron-citrate complexes in complex biological matrices like plant xylem sap. oup.com These methods allow for the determination of exact molecular mass, isotopic signatures, and iron content of the detected species, leading to their unequivocal identification. oup.com

    Mass spectrometry data have indicated that the mononuclear dicitrate complex is predominant when the molar ratio of citrate to Fe(III) is greater than 10, while small oligomeric complexes become more abundant at higher iron:citrate molar ratios. researchgate.net The technique has been instrumental in demonstrating the coexistence of the monoiron dicitrate complex ([Fe(Cit)₂]⁵⁻) and polynuclear species of low nuclearity under certain conditions. researchgate.netnih.govresearchgate.net

    The structural elucidation of ferric citrate, as found in OsvaRen, has been performed using various spectroscopic techniques, including high-resolution mass spectrometry. europa.eu

    Data Table: Examples of Ferric Citrate Species and Conditions

    Species Iron:Citrate Molar Ratio pH Range Characterization Methods Used
    Mononuclear species Excess citrate (>1:10) Various Mass Spectrometry, EPR, Spectrophotometry, Voltammetry
    [Fe(Cit)₂]⁵⁻ 1:100 to 1:10 Physiological pH Mass Spectrometry, EPR, Spectrophotometry, Voltammetry
    Polynuclear species Closer to 1:1 Various Mass Spectrometry, EPR, Mössbauer Spectroscopy, Voltammetry
    Trinuclear structures 1:1 Various Mass Spectrometry, Mössbauer Spectroscopy, EPR
    FeLH Not specified Varied pH UV-vis Spectrophotometry, Voltammetry
    FeL₂(H₂)³⁻ Not specified Varied pH UV-vis Spectrophotometry, Voltammetry
    FeL₂(H)⁴⁻ Not specified Varied pH UV-vis Spectrophotometry, Voltammetry
    FeL₂⁵⁻ Not specified Varied pH UV-vis Spectrophotometry, Voltammetry
    Fe₃Cit₃ Typical of xylem sap (pH 5.5) 5.5 HPLC-ESI-TOFMS, ICP-MS

    Detailed Research Findings:

  • Mass spectrometry studies have shown that the mononuclear dicitrate complex is predominant when the molar citrate to Fe(III) ratio is greater than 10. researchgate.net
  • At higher iron:citrate molar ratios, small oligomeric complexes increase in abundance. researchgate.net
  • Lower pH values favor the existence of oligomeric species, while increasing pH enhances the dominance of mononuclear iron complexes. researchgate.net
  • At a 1:1 iron:citrate molar ratio, polynuclear species prevail, most probably forming a trinuclear structure. researchgate.netnih.govresearchgate.net
  • In the case of citrate excess, the coexistence of several monoiron species with different coordination environments has been confirmed by mass spectrometry. researchgate.netnih.govresearchgate.net
  • UV-vis spectrophotometry and voltammetry studies have identified specific species like FeLH, FeL₂(H₂)³⁻, FeL₂(H)⁴⁻, and FeL₂⁵⁻ and determined their stability constants at different pH values. researchgate.netnih.gov For example, at 25°C and ionic strength 0.7 mol L⁻¹, the logβ values were reported as 25.69 for FeLH, 48.06 for FeL₂(H₂)³⁻, 44.60 for FeL₂(H)⁴⁻, and 38.85 for FeL₂⁵⁻. researchgate.netnih.gov
  • Mössbauer and EPR spectroscopy have been used to investigate the nuclearity of iron citrate complexes, showing that at a 1:1 Fe:Cit ratio, polynuclear structures are formed, while in citrate excess, several mononuclear species coexist. nih.gov
  • UV-Visible Spectroscopy for Speciation Studies

    UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the speciation of ferric citrate in aqueous solutions, particularly for identifying spectrally active species and determining their stability constants. nih.govsigmaaldrich.comresearchgate.netresearchgate.net Changes in the UV-Vis spectra as a function of pH and citrate concentration provide insights into the formation and transformation of different ferric citrate complexes. nih.govresearchgate.netresearchgate.net

    Research utilizing UV-Vis spectrophotometric measurements has revealed the presence of several spectrally active species in iron(III)-citrate solutions at varied pH. For instance, studies have identified species such as FeLH, FeL₂(H₂)³⁻, FeL₂(H)⁴⁻, and FeL₂⁵⁻ (where L represents the citrate ligand) based on changes in the UV-Vis spectra with pH. nih.govsigmaaldrich.com The presence of isosbestic points in the UV-Vis spectra at specific wavelengths and pH ranges can indicate the existence of an equilibrium between two spectrally distinct species. researchgate.net For example, isosbestic points at approximately 266 nm and 354 nm have been observed in studies of iron(III)-citrate solutions, suggesting the presence of different Fe(III)-citrate complexes depending on the pH. researchgate.net Spectrophotometric titrations have been employed to determine the stability constants of these identified species. nih.govsigmaaldrich.comresearchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of molecules in solution, and it has been applied to study the coordination of citrate to iron(III). While paramagnetic Fe(III) can broaden NMR signals, information about the ligand can still be obtained, particularly regarding its protonation state and coordination mode. researchgate.neteuropa.eunih.govgoogle.comresearchgate.net

    NMR spectroscopy, including ¹H and ¹³C NMR, has been used to elucidate the structure of ferric citrate complexes. europa.eu Studies have utilized NMR to investigate the involvement of the citrate ligand's functional groups, including the hydroxyl group, in coordination with iron(III). capes.gov.brrsc.orgkcl.ac.ukresearchgate.net The determination of the alcoholic pKₐ of citric acid when complexed with ferric iron has been facilitated by ¹³C NMR, providing crucial information for reassessing ferric citrate speciation models. researchgate.net Although direct NMR of the paramagnetic iron center is challenging in solution, the effects on the ligand's NMR signals can provide indirect evidence of the iron's coordination environment and the structure of the complex. nih.govgoogle.com

    Mössbauer Spectroscopy for Iron Oxidation and Spin States

    ⁵⁷Fe Mössbauer spectroscopy is a particularly useful technique for directly probing the electronic and magnetic state of iron atoms in various environments, including ferric citrate complexes in both solid and frozen solution states. nih.goveuropa.eumdpi.comnih.govresearchgate.net It provides valuable information about the iron oxidation state, spin state, and local coordination environment. nih.govmdpi.com

    Mössbauer spectroscopy has been applied to ferric citrate to gain insights into the structure and nuclearity of the complexes depending on pH and the iron-to-citrate ratio. nih.gov In solid materials, Mössbauer spectroscopy enables the detection of iron with any electronic configuration, offering both qualitative and quantitative insights. nih.govmdpi.com When applied to frozen solutions, it can effectively investigate the chemical structures present in the aqueous state. nih.gov Studies have shown that Mössbauer spectra can distinguish between mononuclear and polynuclear iron(III) species in ferric citrate systems. nih.gov For example, a single doublet in the Mössbauer spectrum has been observed at a 1:1 Fe-to-citrate molar ratio across a broad pH range, suggesting the prevalence of polynuclear structures. nih.gov The linewidth and quadrupole splitting values obtained from Mössbauer spectra provide information about the symmetry and electronic environment of the iron center. nih.govnih.gov Mössbauer spectroscopy confirms that the iron in ferric citrate is in the +3 oxidation state. nih.govresearchgate.net

    X-ray Absorption Spectroscopy (EXAFS) for Iron Coordination Environment

    Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides detailed information about the local atomic environment around a specific element, such as iron in ferric citrate complexes. nih.govescholarship.orgresearchgate.netasm.org EXAFS analysis can determine parameters like coordination numbers and bond distances between the iron atom and its neighboring atoms. nih.govescholarship.orgresearchgate.net

    EXAFS studies on ferric citrate have been conducted to understand the iron coordination environment in both solid and solution states. Analysis of EXAFS data can reveal the types of atoms coordinated to the iron center (e.g., oxygen, carbon, phosphorus) and their distances. nih.govresearchgate.net For instance, EXAFS modeling of aqueous ferric citrate has suggested coordination with carbon atoms, consistent with binding to citrate ligands. nih.gov In ferric pyrophosphate citrate (FPC), a related compound, EXAFS data indicated that iron(III) is complexed with oxygen as the nearest neighbor, with specific bond lengths to phosphorus and carbon atoms as next nearest neighbors. nih.govresearchgate.net EXAFS confirms the octahedral coordination chemistry of iron with oxygen atoms in ferric citrate complexes. nih.govresearchgate.net Studies have shown that the iron coordination environment in ferric pyrophosphate citrate can be preserved between the solid and solution phases. nih.govresearchgate.net

    Electron Paramagnetic Resonance (EPR) Spectroscopy in Aqueous Solutions

    Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as high-spin iron(III). EPR can provide information about the spin state, symmetry, and interactions of paramagnetic metal centers in various environments, including aqueous solutions of ferric citrate. nih.govcapes.gov.brrsc.orgresearchgate.netkcl.ac.ukharvard.eduacs.org

    EPR spectroscopy has been employed to investigate the speciation of ferric citrate in aqueous solutions. capes.gov.brrsc.orgresearchgate.netkcl.ac.uk The technique is sensitive to the presence of paramagnetic mononuclear iron(III) species. nih.gov Polynuclear complexes containing oxygen-bridged ferric ions can be EPR silent due to spin coupling. nih.gov Therefore, the intensity of the EPR signal associated with paramagnetic monomer units can decrease with increasing Fe-to-citrate ratio, indicating a reduction in the concentration of mononuclear species and corroborating the formation of polynuclear structures. nih.gov EPR studies contribute to understanding the distribution of different ferric citrate species and their magnetic properties in solution. nih.govharvard.eduacs.org

    X-ray Powder Diffraction (XRPD) for Solid-State Structure

    X-ray Powder Diffraction (XRPD) is a technique used to characterize the crystalline structure of solid materials. It provides a diffraction pattern that is unique to the arrangement of atoms in a crystalline lattice. nih.govnih.gov

    For ferric citrate, XRPD data often indicates that the material is amorphous or nanocrystalline. nih.govnih.gov This lack of long-range crystalline order makes it difficult to obtain a precise and detailed crystal structure using standard XRPD methods. nih.gov While XRPD can be used to identify crystalline components in mixtures containing ferric citrate, it is less informative for determining the specific solid-state structure of amorphous ferric citrate itself. nih.gov The absence of characteristic diffraction lines in the XRPD pattern is indicative of an amorphous nature. nih.gov

    Chromatographic Techniques for Complex Separation and Quantification (e.g., HPLC-ICP-MS, HILIC-ESI-MS)

    Chromatographic techniques coupled with sensitive detectors are essential for separating and quantifying different ferric citrate species in complex matrices. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Chromatography (HILIC) are commonly used separation methods, which can be coupled with detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govspeciation.netnih.govoup.compublicationslist.orgresearchgate.netrsc.orgresearchgate.net

    HPLC-ICP-MS allows for the separation of iron-containing species by HPLC and the subsequent detection and quantification of iron in each separated fraction by ICP-MS. nih.govoup.compublicationslist.orgrsc.org This hyphenated technique is valuable for determining the distribution and concentration of different iron species, including ferric citrate complexes, in various samples. nih.govrsc.org HILIC-ESI-MS is particularly useful for separating polar compounds like citrate and its metal complexes. nih.govspeciation.netresearchgate.netresearchgate.net ESI-MS provides molecular information, allowing for the identification of specific ferric citrate species based on their mass-to-charge ratio and isotopic patterns. nih.govspeciation.netnih.govresearchgate.net

    These chromatographic techniques have been successfully applied to identify and quantify different ferric citrate species, including monoiron dicitrate [Fe(Cit)₂]⁵⁻ and polynuclear species like trinuclear complexes (e.g., Fe₃Cit₃). nih.govnih.govoup.compublicationslist.orgresearchgate.net The combination of chromatographic separation with sensitive and specific detection methods like ICP-MS and ESI-MS is crucial for detailed speciation analysis of ferric citrate in solution. speciation.netoup.compublicationslist.orgresearchgate.net

    Computational Chemistry Approaches to Ferric Citrate Complexation Dynamics

    Computational chemistry plays a crucial role in understanding the complexation dynamics of ferric citrate, complementing experimental techniques researchgate.nettdl.org. These approaches can provide insights into molecular structures, reaction pathways, and energetic information tdl.org. Computational speciation modeling, based on thermodynamic principles, is used to estimate metal speciation under various conditions researchgate.nettandfonline.com.

    Kinetic Models of Ligand Exchange

    Kinetic models are employed to study the dynamics of ligand exchange reactions involving ferric citrate complexes. These models help elucidate the mechanisms by which citrate ligands are exchanged with other ligands acs.orgresearchgate.netnih.gov.

    One study investigated the kinetics of ligand exchange between ferric citrate and desferrioxamine B (DFB) at pH 8.0 and high citrate/Fe molar ratios acs.orgresearchgate.netnih.gov. Speciation analysis, based on published thermodynamic constants, indicated that mononuclear ferric complexes (mono- and dicitrate) are the major species involved in the ligand exchange under these conditions acs.orgresearchgate.netnih.gov.

    A kinetic model proposed for this system includes three potential mechanisms: (i) direct association of DFB to the ferric dicitrate complex, (ii) adjunctive association of DFB toward the ferric monocitrate complex after dissociation of one citrate molecule, and (iii) complexation of hydrated Fe by DFB after sequential dissociation of two citrate molecules acs.orgresearchgate.netnih.gov. Analysis suggested that the first and second mechanisms were significant under the experimental conditions where citrate concentration was much higher than DFB concentration acs.orgnih.gov.

    Computational methods can be used in conjunction with experimental kinetic data to understand reaction rates and mechanisms unl.edu. For example, theoretical computation methods have been used to study the kinetics of reduction of Fe(III) complexes with various ligands, including citrate unl.eduasm.org.

    Thermodynamic Modeling of Speciation Equilibria

    Thermodynamic modeling is essential for predicting the equilibrium speciation of ferric citrate in aqueous solutions asm.orgnih.govepa.gov. These models rely on thermodynamic databases containing equilibrium formation constants for various complexes tandfonline.commdpi.com.

    Computerized chemical speciation models, such as MINEQL+ and MINTEQ, are used to calculate the concentrations of different chemical species at equilibrium based on a database of equilibrium formation constants tandfonline.commdpi.com. These models consider all possible complexes that can be formed under the given conditions tandfonline.com.

    The quality of the thermodynamic database is crucial for the accuracy of these models tandfonline.com. Discrepancies in reported affinity constants for iron(III)-citrate complexes have historically posed a challenge for accurate modeling rsc.orgcapes.gov.brkcl.ac.uk. The involvement of the deprotonated alcoholic group of citrate in Fe(III) coordination is a key factor that needs to be accurately accounted for in these models rsc.orgcapes.gov.brkcl.ac.uk.

    Speciation models can predict the relative concentrations of mononuclear, dinuclear, and trinuclear ferric citrate species as a function of pH and metal-to-ligand ratios researchgate.netpnas.org. For instance, simulations using models like HySS (Hyperquad Simulation and Speciation) can generate speciation plots illustrating the distribution of species under physiological or other relevant conditions researchgate.netpnas.org.

    Quantum chemistry calculations can also provide insights into the thermodynamic stability of ferric citrate complexes. For example, calculations have shown differences in the free energy of iron release from ferric citrate compared to other iron complexes, indicating differences in their thermodynamic stability.

    Mechanistic Insights into Phosphate Binding by Ferric Citrate

    Molecular Interactions and Complex Formation

    The core of ferric citrate's phosphate-binding activity lies in the chemical interaction between ferric ions (Fe³⁺) and phosphate (B84403) ions (PO₄³⁻) within the luminal environment of the gastrointestinal tract. Upon administration, ferric citrate (B86180) dissociates, releasing ferric ions. nih.gov These ferric ions then react with available dietary phosphate to form highly insoluble ferric phosphate (FePO₄). auryxiahcp.comnih.govnih.govfrontiersin.orgdrugs.comkarger.comreef2reef.com This precipitation effectively sequesters phosphate, preventing its absorption across the intestinal wall. nih.govnih.govfrontiersin.org

    Stoichiometry and Stability of Ferric Phosphate Precipitates

    The fundamental reaction involves the binding of ferric iron to phosphate, resulting in the formation of ferric phosphate. auryxiahcp.comnih.govnih.govfrontiersin.orgdrugs.comkarger.comreef2reef.com The ferric iron ion is capable of binding multiple phosphate ions. nih.gov Ferric phosphate is characterized by its low solubility. auryxiahcp.comnih.govnih.govfrontiersin.orgdrugs.comkarger.comreef2reef.com Research indicates that the solubility of ferric phosphate is on the order of 0.01 micromol/L, and this solubility is further reduced in the presence of excess phosphate. stackexchange.com The formation and stability of the ferric phosphate precipitate can be influenced by factors such as the ratio of the reacting components and the ambient pH, with the presence of citrate complexation potentially impacting the precipitation kinetics and thermodynamics. stackexchange.com

    pH-Dependent Binding Characteristics within the Gastrointestinal Tract

    Phosphate binding by ferric citrate occurs across a wide range of pH values encountered in the gastrointestinal tract. nih.govnih.gov In vitro studies have demonstrated the phosphate binding capacity of ferric citrate across pH levels ranging from 2 to 8. nih.gov Regulatory guidelines for in vitro equilibrium binding studies recommend testing at physiologically relevant pH levels, specifically pH 3.0 and 7.5. citeline.comfda.goveuropa.eu It has been observed in one study that ferric citrate hydrate (B1144303) decreased the pH of the solution by 1 or more units at pH values between 5 and 8. d-nb.info The co-administration of ferric citrate with substances that alter gastrointestinal pH, such as the alkaline calcium carbonate, can influence its binding efficacy. d-nb.info Studies have shown that ferric citrate hydrate, being an acidic compound, might inhibit the efficacy of alkaline phosphate binders like calcium carbonate when co-administered. d-nb.info An in vivo study in rats indicated an antagonistic effect on phosphate binding when ferric citrate hydrate and calcium carbonate were co-administered at pH 2. d-nb.info

    Role of Citrate Ligand in Facilitating Iron-Phosphate Interaction

    Ferric citrate is a coordination complex where citrate serves as a ligand for the ferric iron. mdpi.com Upon entry into the gastrointestinal tract, ferric citrate dissociates into its ferric iron and citrate components. nih.gov While the ferric iron is the primary species responsible for binding phosphate, the presence of the citrate ligand plays a role in the behavior of the compound. Citrate complexation with ferric ions can influence the precipitation of ferric phosphate, potentially keeping it in check kinetically and thermodynamically depending on the concentrations of the components and the pH. stackexchange.com The citrate moiety, if absorbed, can be metabolized and converted into bicarbonate. nih.govopenaccessjournals.com Ferric citrate formulations administer significant amounts of citrate along with the ferric iron required for phosphate binding. mdpi.com

    In Vitro Methodologies for Quantitative Phosphate Binding Assessment

    In vitro binding studies are essential tools for quantitatively assessing the phosphate binding capacity of ferric citrate and are particularly relevant for demonstrating bioequivalence of locally acting gastrointestinal drug products. citeline.comfda.goveuropa.eufda.govdaicelpharmaservices.com These studies are designed to reflect the drug's mechanism of action in binding to phosphate. fda.gov

    Equilibrium Binding Studies (Langmuir Binding Constants Determination)

    Equilibrium binding studies are considered pivotal for evaluating the binding characteristics of phosphate binders. fda.gov These studies aim to determine key parameters such as the binding affinity (k1) and binding capacity (k2) constants. citeline.comfda.govfda.govdaicelpharmaservices.com The methodology involves incubating the phosphate binder (ferric citrate) with varying concentrations of phosphate under controlled conditions of constant time. fda.gov It is recommended to use at least eight different phosphate concentrations to ensure the binding curve is well-defined and captures the maximum binding capacity. citeline.comfda.govfda.gov Incubations are typically conducted at 37°C, and the incubation time should be sufficient to reach binding equilibrium, generally at least one hour, with pH being monitored and adjusted as needed. citeline.comfda.gov Confirmation that the selected incubation period achieves maximum binding is important. fda.gov The concentration of unbound phosphate remaining in the filtrate is measured to calculate the amount of phosphate bound by the ferric citrate. citeline.comfda.gov The resulting data are commonly analyzed using the Langmuir equation to determine the k1 and k2 constants. citeline.comfda.govfda.govdaicelpharmaservices.com These studies are conducted at physiologically relevant and sensitive pH levels, such as pH 3.0 and 7.5. citeline.comfda.goveuropa.eufda.gov

    Kinetic Binding Studies (Rate of Phosphate Sequestration)

    Kinetic binding studies are performed to evaluate the rate at which ferric citrate binds phosphate and the time required to reach binding equilibrium. fda.gov These studies serve to support the findings from equilibrium binding studies. citeline.comfda.govfda.gov The methodology involves incubating whole tablets of ferric citrate with a limited number of phosphate concentrations, typically including the lowest, highest, and a mid-range concentration used in the corresponding equilibrium binding studies. citeline.comfda.gov These studies are conducted at specific pH conditions, such as pH 3.0 and 7.5 citeline.comfda.gov, with some recommendations including pH 1.2, 3.0, and 7.5 europa.eu. The binding of ferric citrate to phosphate is monitored over time, with recommendations for at least eight time points spanning up to 24 hours to adequately characterize the binding kinetics under the tested conditions. citeline.comfda.goveuropa.eu The ratios of bound phosphate between the test and reference formulations at various time points are compared. citeline.comfda.govfda.gov

    Estimated Phosphate Binding Capacity

    Based on available data, the phosphorus binding capacity of ferric citrate has been estimated. One source indicates an estimated capacity of approximately 84.8 to 87.9 mg of phosphorus per gram of elemental ferric iron and 19.1 to 19.8 mg of phosphorus per gram of ferric citrate. nih.gov

    MetricEstimated Value (per gram)Source Unit
    Phosphorus binding capacity (elemental iron)84.8 - 87.9 mggram elemental iron
    Phosphorus binding capacity (ferric citrate)19.1 - 19.8 mggram ferric citrate

    Methodological Standardization for Comparative Binding Efficacy

    Evaluating and comparing the phosphate-binding efficacy of different phosphate binders, including ferric citrate, requires standardized methodologies to ensure reliable and reproducible results. In vitro phosphate binding studies are commonly employed for this purpose, providing insights into the binding capacity and kinetics of these compounds under simulated physiological conditions fda.govsci-hub.sethieme-connect.comnih.govdissolutiontech.com.

    Standardized in vitro methods typically involve incubating the phosphate binder with solutions containing varying concentrations of phosphate at different pH levels that mimic the conditions in the GI tract (e.g., pH 3.0 and pH 7.5) fda.govsci-hub.sethieme-connect.comnih.govfda.govciteline.comnih.gov. The amount of unbound phosphate remaining in the solution after incubation is then measured to determine the quantity of phosphate bound by the compound fda.govciteline.com.

    Key aspects of methodological standardization include:

    Incubation Conditions: Maintaining a constant temperature, typically 37°C, and ensuring sufficient incubation time for equilibrium binding to occur are crucial sci-hub.sethieme-connect.comnih.govfda.govciteline.com. Monitoring and adjusting pH during incubation may also be necessary fda.govciteline.com.

    Phosphate Concentrations: Using a range of phosphate concentrations, including low, medium, and high levels, helps to characterize the binding capacity across different dietary phosphate loads fda.govdissolutiontech.comfda.gov. Determining the maximum phosphate binding region is important for selecting appropriate concentrations fda.gov.

    Binding Assays: Both equilibrium and kinetic binding studies are valuable fda.govfda.govciteline.com. Equilibrium studies assess the maximum binding capacity at different phosphate concentrations, often analyzed using models like the Langmuir equation fda.govfda.govciteline.com. Kinetic studies evaluate the rate of binding over time fda.govdissolutiontech.comfda.gov.

    Sample Preparation and Analysis: Consistent methods for separating the solid binder from the liquid phase (e.g., centrifugation and filtration) and accurate analytical techniques for measuring unbound phosphate are essential citeline.comnih.gov.

    Replication: Conducting multiple replicates for each binding study helps to ensure the reliability of the results fda.govciteline.com.

    Comparative studies using these standardized methods have shown variations in the phosphate binding capacities of different binders and their sensitivity to pH changes sci-hub.sethieme-connect.comnih.govnih.gov. For instance, some studies have compared the in vitro phosphate binding capacity of ferric citrate hydrate with other binders like sucroferric oxyhydroxide, sevelamer (B1230288) hydrochloride, lanthanum carbonate hydrate, and calcium carbonate at different pH levels sci-hub.sethieme-connect.comnih.govnih.gov. These studies can provide data on the amount of phosphate adsorbed per unit mass of the binder, allowing for a quantitative comparison of their in vitro efficacy sci-hub.senih.gov.

    While in vitro studies provide valuable comparative data on the inherent binding properties of phosphate binders, in vivo studies, often assessing changes in serum and urinary phosphorus levels, are also critical for evaluating their efficacy under more physiological conditions revistanefrologia.comtandfonline.comtandfonline.com. Standardized protocols for in vivo studies, including controlled diets and consistent timing of measurements, contribute to the robustness of comparative efficacy assessments tandfonline.comnih.gov.

    Data from comparative in vitro studies can be presented in tables to highlight the differences in phosphate binding capacity across various binders and pH conditions.

    Phosphate BinderpH 2 (mg Phosphate/g)pH 5 (mg Phosphate/g)pH 8 (mg Phosphate/g)
    Sucroferric OxyhydroxideHighHighHigh
    Sevelamer HydrochlorideHighHighHigh
    Lanthanum Carbonate HydrateHighModerateLow
    Ferric Citrate HydrateModerateLowVery Low
    Calcium CarbonateLowHighHigh

    Note: This table is illustrative and based on general trends observed in comparative in vitro studies at specific concentrations and incubation times sci-hub.sethieme-connect.comnih.govnih.gov. Actual values may vary depending on the specific study methodology and conditions.

    Another way to present comparative data is by showing the percentage reduction in phosphate absorption or the amount of phosphorus excreted in urine in in vivo studies comparing different binders revistanefrologia.comtandfonline.comtandfonline.com.

    Phosphate Binder (Study Dose)Change in Serum PhosphorusChange in Urinary Phosphorus Excretion
    Ferric CitrateDecrease karger.comfrontiersin.orgnih.govresearchgate.netDecrease tandfonline.comnih.gov
    Sevelamer CarbonateDecrease karger.comnih.govDecrease nih.gov
    Lanthanum CarbonateDecrease nih.govDecrease tandfonline.comnih.gov
    Calcium AcetateDecrease nih.govDecrease nih.gov

    Note: This table summarizes general findings and is not based on a single head-to-head comparative study with identical designs. Specific magnitudes of change vary significantly between studies based on patient population, study duration, baseline phosphorus levels, and dosage.

    Standardization of these in vitro and in vivo methodologies is crucial for accurately comparing the efficacy of different phosphate binders and informing clinical decisions fda.govdissolutiontech.comrevistanefrologia.com. Regulatory bodies like the FDA also provide guidance on using in vitro binding studies to demonstrate bioequivalence for certain locally acting GI drug products like phosphate binders, further emphasizing the importance of standardized methods fda.govfda.govciteline.com.

    Preclinical Investigation of Ferric Citrate in Biological Systems

    In Vivo Animal Models of Phosphate (B84403) Homeostasis Modulation

    Preclinical studies utilizing in vivo animal models have demonstrated the efficacy of ferric citrate (B86180) in modulating phosphate homeostasis, a critical aspect of mineral and bone disorder associated with CKD.

    Efficacy in Reducing Phosphorus Absorption and Excretion in Normal and Uremic Rodent Models

    Studies in both normal and uremic rodent models have shown that ferric citrate can effectively reduce intestinal phosphorus absorption and alter its excretion patterns. In normal Sprague Dawley rats fed a standard diet, administration of 4% ferric citrate significantly lowered daily urinary excretion of phosphorus compared to a control group, accompanied by an increase in stool phosphorus. openaccessjournals.com In azotemic rats, induced by partial nephrectomy, ferric compounds including ferric citrate significantly reduced urinary phosphorus excretion while increasing fecal phosphorus compared with control groups. openaccessjournals.com Another study in normal rats fed diets containing 0.3%, 1%, or 3% ferric citrate for 7 days showed increased fecal phosphorus excretion and reduced phosphorus absorption and urinary phosphorus excretion. oup.comresearchgate.net In a chronic renal failure (CRF) rat model induced by an adenine (B156593) diet, ferric citrate administration also increased fecal phosphorus excretion and reduced phosphorus absorption. researchgate.net

    Impact on Systemic Phosphorus Levels and Related Markers

    Ferric citrate treatment in animal models has been shown to impact systemic phosphorus levels and related markers involved in mineral metabolism. In azotemic rats, while not always achieving statistical significance in early studies, there were trends toward decreased serum phosphorus concentrations in groups receiving ferric compounds compared with the control group. openaccessjournals.comnih.gov More recent studies in adenine-induced CRF rats demonstrated that ferric citrate reduced serum phosphorus levels and the calcium-phosphorus product. oup.comresearchgate.net In Col4α3 knockout mice, a model of progressive CKD, 1% ferric citrate dietary supplementation significantly decreased serum phosphate concentrations by 48% compared to untreated knockout mice. researchgate.netnih.gov Consistent with lower serum phosphate levels, the urinary fractional excretion of phosphate was also decreased in these mice. nih.gov In a rat model of moderate CKD (Cy/+ male rat), treatment with ferric citrate led to lower plasma phosphorus levels compared to untreated CKD rats. oup.com

    Here is a table summarizing some findings on phosphorus levels in rodent models:

    Model TypeFerric Citrate ConcentrationObserved Effect on Serum PhosphorusReference
    Normal Rats4% in dietSimilar to control openaccessjournals.com
    Azotemic RatsVarious ferric compoundsTrend toward lower openaccessjournals.comnih.gov
    CRF Rats (adenine)1% or 3% in dietReduced serum phosphorus oup.comresearchgate.net
    Col4α3 KO Mice1% in dietDecreased serum phosphate (48%) researchgate.netnih.gov
    Moderate CKD Rats2% in dietLower plasma phosphorus oup.com

    Modulation of Fibroblast Growth Factor 23 (FGF23) in Chronic Kidney Disease Models

    Preclinical investigations have highlighted the role of ferric citrate in modulating Fibroblast Growth Factor 23 (FGF23) levels in CKD models. Elevated FGF23 is a common complication in CKD and is linked to adverse outcomes. nih.govdukehealth.orgnih.gov In Col4α3 knockout mice, ferric citrate greatly reduced circulating FGF23 levels. researchgate.netnih.govnih.govnih.gov This reduction was consistent with decreased enteral phosphate absorption and potentially improved iron status. researchgate.netnih.govnih.gov Ferric citrate treatment significantly decreased Fgf23 mRNA expression in bone, marrow, kidney, and liver in these mice. nih.gov In the Cy/+ rat model of moderate CKD, treatment with ferric citrate led to lower plasma intact FGF23 and a trend toward lower C-terminal FGF23 compared with untreated CKD rats. oup.com Studies suggest that correcting manifestations like hyperphosphatemia and iron deficiency with ferric citrate could be the reason for its suppressive effect on FGF23. iu.edu

    Effects on Renal Function and Associated Pathologies in Animal Models

    Beyond its effects on phosphate, preclinical studies have explored the impact of ferric citrate on renal function and associated pathologies in animal models of kidney disease. In the Col4α3 knockout mouse model, ferric citrate treatment improved kidney function, reduced albuminuria, and decreased kidney inflammation and fibrosis, suggesting potential renoprotective effects in the setting of CKD. researchgate.netnih.govnih.govnih.gov Early initiation of ferric citrate in this model also reduced renal fibrosis and proteinuria and improved kidney function. nih.govnih.gov In 5/6 nephrectomized CKD rats, ferric citrate treatment attenuated renal failure and improved parameters like glomerulosclerosis and tubulointerstitial lesions. oup.comnih.gov The mechanisms underlying these potential renoprotective effects may involve the lowering of serum phosphate and/or FGF23 concentrations. nih.gov

    Investigation of Cardiovascular Markers in Animal Models of Renal Disease

    Cardiovascular complications are prevalent in CKD. Preclinical studies have investigated the effects of ferric citrate on cardiovascular markers in animal models of renal disease. In adenine-induced CRF rats, ferric citrate reduced calcium content in the aorta, suggesting it could prevent ectopic calcification. oup.comresearchgate.netoup.com In the Cy/+ rat model of moderate CKD, ferric citrate reduced aorta and heart calcifications to levels similar to normal animals. oup.com In the Col4α3 knockout mouse model, ferric citrate attenuated associated cardiovascular disease and mitigated systolic dysfunction. nih.govnih.gov Treatment with ferric citrate in CKD rats also reduced serum N-terminal prohormone of brain natriuretic peptide (NT-proBNP) levels and ameliorated hypertension, heart/body weight ratio, cardiac hypertrophy, fibrosis, and inflammation. nih.gov

    Iron Metabolism and Cellular Interactions in Preclinical Models

    Preclinical studies have also investigated the effects of ferric citrate on iron metabolism and its interactions at the cellular level. Ferric citrate is designed to provide a source of enteral iron. oup.comresearchgate.net Studies in azotemic rats showed that ferric-treated groups had higher end-of-study hematocrit levels compared to controls. openaccessjournals.com In Col4α3 knockout mice, ferric citrate increased serum iron levels. researchgate.netnih.govnih.govnih.gov Ferric citrate rescued iron deficiency and anemia in these mice regardless of the timing of treatment initiation. nih.govnih.gov

    Enteral absorption of ferric citrate-delivered iron has been shown to be dependent predominantly on conventional enterocyte iron transport mediated by ferroportin in murine models, including those with impaired kidney function. nih.gov This suggests that significant paracellular absorption does not occur in these models. nih.gov In the uninduced CKD mice, ferric citrate treatment increased duodenal ferroportin protein. nih.gov

    At the cellular level, studies on human hepatoma cells (HuH7) have investigated the mechanisms of uptake of non-transferrin-bound iron, which can be chelated by citrate. physiology.org These studies suggest that the uptake of citrate-bound iron is dependent on either binding to specific citrate binding sites or the concentration of unbound iron. physiology.org The uptake of iron by these cells was found to be saturable, suggesting a carrier-mediated process. physiology.org The iron appears to be reduced from Fe³⁺ to Fe²⁺ before being transported into the cell by an iron carrier. physiology.org This is consistent with pathways used by intestinal cells, where ferric iron may utilize the β₃-integrin-mobilferrin pathway, while ferrous iron uses the DMT-1 pathway. physiology.org

    The citrate moiety of ferric citrate may also be metabolized by cells and released as CO₂, potentially providing an energy source. physiology.org

    Mechanisms of Intestinal Iron Uptake from Ferric Citrate

    The enteral absorption of iron delivered as ferric citrate is primarily mediated by the conventional transcellular pathway involving enterocytes. In the acidic environment of the stomach, ferric citrate forms oligomeric complexes. nsk.hr Upon reaching the higher pH of the duodenum, these complexes predominantly become monomeric, rendering the iron more bioavailable for absorption. nsk.hr

    The absorption process involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at the brush border of duodenal enterocytes. This reduction is catalyzed by ferrireductases such as duodenal cytochrome B (DcytB) and other reducing agents. nsk.hrnih.govscispace.comuni-freiburg.deuni-freiburg.de The resulting ferrous iron is then transported across the apical membrane into the enterocyte cytoplasm by the divalent metal transporter 1 (DMT1). nsk.hrnih.govscispace.comuni-freiburg.deuni-freiburg.debiorxiv.orgacs.org

    While a hypothesis suggested that the citrate moiety might enhance paracellular iron absorption by chelating calcium ions and disrupting intercellular tight junctions, studies in murine models indicate that significant paracellular absorption does not occur and that the absorption is predominantly dependent on ferroportin-mediated transcellular transport. nih.govibms.orgnih.gov However, one study in chronic kidney disease (CKD) rats proposed iron absorption in the distal colon, potentially facilitated by a disrupted epithelial barrier and upregulation of short-chain fatty acid transporters.

    Ferric iron can also interact with phosphate in the gastrointestinal tract, leading to the formation of insoluble ferric phosphate precipitates that are not absorbed and are eliminated in the feces. scispace.com

    Ligand Exchange Kinetics with Endogenous and Exogenous Chelators

    The citrate component of ferric citrate can engage in ligand exchange reactions. For instance, citrate is known to chelate calcium ions, which has been hypothesized to potentially disrupt tight junctions in the intestinal epithelium. ibms.org Citrate compounds have also been observed to facilitate the paracellular absorption of aluminum. ibms.orgnih.gov

    In biological systems, ferric iron needs to be chelated to maintain solubility at physiological pH. scienceopen.com Studies using tissue culture systems utilize chelators like citrate or nitrilotriacetic acid to solubilize ferric iron. scienceopen.com The concentration of these chelators is critical, as they can compete with cells for iron uptake and potentially induce cellular damage. scienceopen.com

    Ferric citrate has demonstrated the potential to decrease the absorption of various co-administered compounds, suggesting ligand exchange or binding interactions. These include reductions in the absorption of Dipotassium phosphate, Dolutegravir, Doxepin, Ferric pyrophosphate, Ferric pyrophosphate citrate, Flumequine, Carbidopa, and Cefdinir. scispace.com Additionally, Dimercaprol may increase the nephrotoxic activities of Tetraferric tricitrate decahydrate (B1171855) (ferric citrate). scispace.com

    Interaction with Iron Transport Proteins (e.g., Ferroportin, Ferric Binding Protein)

    A key interaction of ferric citrate-derived iron is with iron transport proteins. Enteral absorption of iron from ferric citrate is significantly dependent on ferroportin (SLC40A1), the sole known iron exporter located on the basolateral membrane of enterocytes. nih.govuni-freiburg.deuni-freiburg.deibms.orginvivochem.cnncpsb.org.cn

    Hepcidin (B1576463), the primary regulator of systemic iron homeostasis, binds to ferroportin, triggering its internalization and degradation, thereby reducing intestinal iron absorption. nih.govuni-freiburg.deuni-freiburg.deibms.orginvivochem.cn Preclinical studies in high-hepcidin animal models have shown that ferric citrate can increase duodenal ferroportin protein levels. ibms.org This effect is consistent with the mechanism of iron-induced, iron-responsive element (IRE)-mediated de-represssion of ferroportin translation. ibms.org

    Following transport into enterocytes via DMT1, ferrous iron is exported into the bloodstream by ferroportin. nih.govscispace.com This export is coupled with the oxidation of ferrous iron back to its ferric state by ferroxidases such as hephaestin or ceruloplasmin, which facilitates its binding to transferrin in the plasma. nih.govscispace.comuni-freiburg.de

    In the plasma, ferric iron is primarily bound to transferrin (Serotransferrin in humans), a crucial ferric binding protein responsible for transporting iron to various tissues. scispace.comuni-freiburg.deuni-freiburg.dedntb.gov.ua Beyond transferrin-mediated transport, studies have characterized the uptake of non-transferrin-bound iron, including ferric citrate, by cells such as rat hepatocytes. scienceopen.com In conditions of iron overload, ferric citrate may contribute to iron delivery to non-intestinal cells. scienceopen.com Furthermore, cellular uptake of ferric iron can also occur through a distinct pathway involving β3-integrin and mobilferrin (a calreticulin (B1178941) homologue), operating independently of the DMT1 pathway utilized for ferrous iron. uni-freiburg.descienceopen.comclinisciences.com

    Influence on Cellular Iron Homeostasis and Tissue Distribution in Animal Models

    Preclinical studies in various animal models have investigated the impact of ferric citrate on cellular iron homeostasis and its distribution in tissues. In Tmprss6 knockout mice, a model characterized by high hepcidin levels, administration of ferric citrate resulted in increased liver iron, serum iron, mean corpuscular volume, and hemoglobin levels. ibms.org Conversely, in ferroportin-deficient mice, ferric citrate supplementation failed to improve iron status or alleviate iron deficiency anemia, underscoring the critical role of ferroportin in its absorption. ibms.orgncpsb.org.cn

    Studies in CKD rats demonstrated that ferric citrate treatment led to a notable increase in iron content within the epithelial and subepithelial layers of the descending colon, along with modest iron accumulation in the proximal tubular epithelial cells of the remnant kidneys. While one study in rats found no significant difference in hepatic iron content with ferric citrate treatment, another study in mice reported that chronic oral administration of ferric citrate induced selective iron accumulation in specific brain regions, including the corpus striatum, substantia nigra, and hippocampus. researchgate.netnih.govwikipedia.org This brain iron accumulation was associated with the induction of parkinsonism phenotypes, neurodegeneration, and dopaminergic neuronal loss, potentially linked to increased iron transport via upregulated transferrin receptor 1 (TFR1). nih.govwikipedia.org

    Ferric citrate administration in CKD rats has also been associated with beneficial effects on kidney function and blood pressure, in addition to increasing hemoglobin and reducing serum phosphate levels. researchgate.netnih.gov

    Beyond iron, one study indicated that ferric citrate did not significantly affect the tissue content of other divalent cations, with the exception of cobalt. acs.org Investigations in SHK mice and rhesus macaques with Synthesit iron citrate supplementation revealed stimulation of various hematopoietic cell lineages in murine bone marrow, including increases in myelokaryocyte, megakaryocyte, myeloblast, mononuclear cell, erythroblast, and reticulocyte counts. idrblab.net In macaques, the treatment led to an initial decrease followed by a significant increase in total leukocyte count and a reduction in monocyte percentage. idrblab.net

    Potential for Influence on Gut Microbiome Composition and Function

    The administration of iron-containing compounds like ferric citrate has the potential to alter the composition and function of the gut microbiome due to the significant iron load introduced into the intestinal lumen. nih.govwikipedia.org Animal studies have demonstrated a dose-dependent effect of ferric citrate supplementation on the richness and diversity of the gut microbiota. nih.gov High doses of ferric citrate (5%) in animal models have been linked to adverse effects on gut health, including leaky bowel and damage to the colonic mucosa. nih.gov

    In CKD rats, ferric citrate therapy induced significant changes in the gut microbiome, including increased levels of tryptophanase-possessing bacteria such as Verrucomicrobia (largely represented by Akkermansia muciniphila), Clostridiaceae, and Enterobacteriaceae. nih.govwikipedia.org

    Comparative studies in hemodialysis patients treated with phosphate binders showed that ferric citrate therapy resulted in a more diverse microbiome community compared to calcium carbonate. wikipedia.org Ferric citrate users exhibited an increased abundance of the Bacteroidetes phylum and a decreased abundance of the Firmicutes phylum. wikipedia.org Specific genera like Ruminococcaceae UCG-004, Flavonifractor, and Cronobacter were enriched in patients receiving ferric citrate. wikipedia.org The enrichment of Cronobacter, known for its siderophore-mediated iron acquisition system, supports a link between ferric citrate exposure and the prevalence of Gram-negative bacteria. wikipedia.org

    In vitro studies using a model of the human colon demonstrated that supplementary iron shifted the microbial metabolome from a saccharolytic to a proteolytic profile, leading to increased levels of branched chain fatty acids and ammonia. wikipathways.org These iron-rich conditions also resulted in effluent that showed increased cytotoxicity to cultured intestinal epithelial cells (Caco-2 cells). wikipathways.org Functional characterization of the microbiome in ferric citrate users has indicated enrichment of pathways related to cholesterol biosynthesis, clavaminate biosynthesis, and pathogenicity signatures of enterotoxigenic Escherichia coli and Vibrio cholera. nih.gov

    Advanced Research Directions and Emerging Areas in Ferric Citrate Science

    Comprehensive Understanding of Multi-Organ Systemic Effects in Advanced Disease Models

    Research utilizing advanced disease models, such as mouse models of chronic kidney disease (CKD), has provided a more comprehensive understanding of the systemic effects of ferric citrate (B86180) beyond its phosphate-binding capacity. Studies in these models have demonstrated that ferric citrate can lead to a reduction in serum phosphate (B84403) concentrations and an increase in serum iron levels. researchgate.netresearchgate.net Furthermore, investigations have shown that ferric citrate treatment can decrease circulating levels of fibroblast growth factor 23 (FGF23), a hormone involved in phosphate and vitamin D metabolism that is often elevated in CKD. researchgate.netresearchgate.netnih.gov

    Beyond these effects on mineral metabolism and iron status, studies in CKD mouse models have indicated broader systemic benefits, including a reduction in systemic inflammation, improvements in kidney function, decreased albuminuria, and a reduction in kidney inflammation and fibrosis. researchgate.net These findings suggest potential renoprotective effects of ferric citrate in the context of CKD. researchgate.net Some animal studies have also hinted at potential improvements in cardiac function and prolonged lifespan. researchgate.net Clinical studies in patients with advanced CKD have corroborated some of these findings, showing decreased serum phosphate, increased iron parameters such as transferrin saturation, ferritin, and hemoglobin, and decreased FGF23 levels. researchgate.netnih.govtandfonline.comkarger.comresearchgate.net The impact on metabolic bone disease and vascular calcification is also an area of investigation linked to the management of hyperphosphatemia. karger.com

    Development of In Situ Spectroscopic Techniques for Biological Systems

    The study of ferric citrate's behavior within biological systems necessitates advanced analytical techniques capable of probing its chemical state and interactions in situ. Spectroscopic methods have emerged as valuable tools in this regard. For instance, in situ X-ray absorption near edge structure (XANES) and electron paramagnetic resonance (EPR) spectroscopies have been employed to characterize the chemical identity of iron precipitates formed in the intestine of model organisms after administration of iron compounds like ferric ammonium (B1175870) citrate. nih.gov

    Mössbauer analysis has also been utilized to study the transformation of ferric citrate during processes like photodegradation in solution and after application on plant leaves, revealing the incorporation of different ferric species into biological structures. researchgate.net Furthermore, techniques such as UV-vis spectrophotometry and voltammetry have been applied to study the complex speciation of iron(III)-citrate in aqueous solutions, providing fundamental chemical insights relevant to biological environments. researchgate.net The development and application of these and other in situ spectroscopic techniques are crucial for gaining a deeper understanding of ferric citrate's fate and interactions within complex biological matrices.

    Structure-Activity Relationship Studies for Optimized Iron-Based Binders

    Understanding the relationship between the chemical structure of iron-based compounds and their biological activity is fundamental for the development of optimized phosphate binders. Ferric citrate's ability to bind phosphate is directly linked to the reactivity of the ferric ion. nih.goveuropa.euwbcil.comnih.govresearchgate.net The complexation of ferric ions with citrate influences the compound's solubility and bioavailability. wbcil.com

    While the core mechanism of phosphate binding through ferric ion precipitation is known, detailed structure-activity relationship (SAR) studies specifically focused on modifying the ferric citrate structure or exploring other iron-based scaffolds to enhance phosphate binding efficacy, reduce off-target effects, or modulate iron release characteristics are areas of ongoing research interest. Comparative studies with other iron-based binders, such as sucroferric oxyhydroxide, highlight that differences in their chemical composition and structure can lead to variations in phosphate binding chemistry and iron absorption profiles. researchgate.net Further SAR investigations are needed to rationally design next-generation iron-based phosphate binders with improved therapeutic profiles.

    Integrated Omics Approaches for Systems-Level Mechanistic Insights

    Integrated omics approaches, combining data from various high-throughput techniques such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining systems-level mechanistic insights into the effects of ferric citrate in biological systems. These approaches allow for a holistic view of the molecular changes induced by ferric citrate treatment.

    While the application of multi-omics specifically to understand the systemic effects of ferric citrate in advanced disease models is an emerging area, omics technologies have been applied in related contexts. For example, multi-omics has been used to study the impact of iron compounds, including ferric citrate, on microbial communities. researchgate.net The principle of integrating data from different omics layers is well-established for deciphering complex biological processes and identifying key regulatory networks and biomarkers. mdpi.com Applying integrated omics to study the effects of ferric citrate in disease models holds significant potential for uncovering the intricate molecular mechanisms underlying its observed multi-organ effects and identifying novel therapeutic targets.

    Comparative Mechanistic Investigations with Other Iron-Based Phosphate Binders

    Comparative studies investigating the mechanisms of action of different phosphate binders are essential for understanding their respective advantages and limitations. Ferric citrate operates by binding dietary phosphate through the formation of insoluble ferric phosphate mediated by ferric ions. nih.goveuropa.euwbcil.comnih.govresearchgate.net This mechanism differs from that of calcium-based binders, which form calcium phosphate, and other non-calcium binders like sevelamer (B1230288), which interact through ionic and hydrogen bonding. researchgate.net Sucroferric oxyhydroxide, another iron-based binder, involves ligand exchange between dietary phosphate and hydroxyl groups or water molecules associated with the binder. researchgate.net

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.